molecular formula C14H9N3O5S B14894253 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B14894253
M. Wt: 331.31 g/mol
InChI Key: MDQNPKWOYMUEBG-UHFFFAOYSA-N
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Description

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is further functionalized with a nitro group, a phenylsulfonyl group, and a carbaldehyde group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde typically involves multi-step organic synthesis. One common route starts with the nitration of a suitable pyridine derivative to introduce the nitro group. This is followed by the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and finally, the carbaldehyde group is added through formylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrrolo[2,3-b]pyridine compounds. These products can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can form strong interactions with proteins. The carbaldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. These interactions are mediated through pathways involving electron transfer and covalent modification of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde lies in its fused bicyclic structure, which provides a rigid and planar framework. This structural feature enhances its binding affinity to molecular targets and its stability under various reaction conditions. Additionally, the combination of functional groups allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H9N3O5S

Molecular Weight

331.31 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine-4-carbaldehyde

InChI

InChI=1S/C14H9N3O5S/c18-9-12-11-6-7-16(14(11)15-8-13(12)17(19)20)23(21,22)10-4-2-1-3-5-10/h1-9H

InChI Key

MDQNPKWOYMUEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)[N+](=O)[O-])C=O

Origin of Product

United States

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